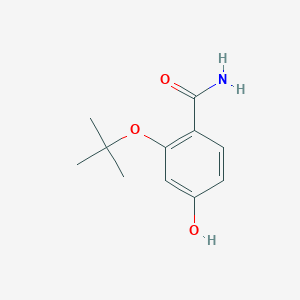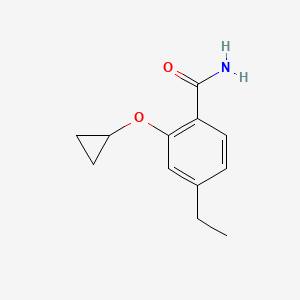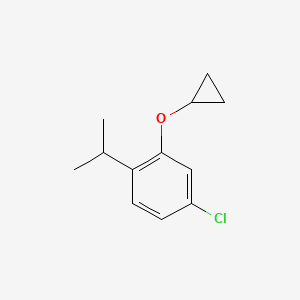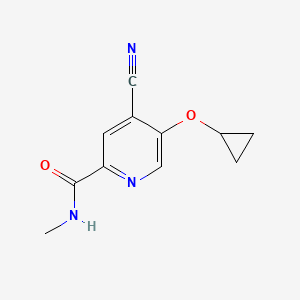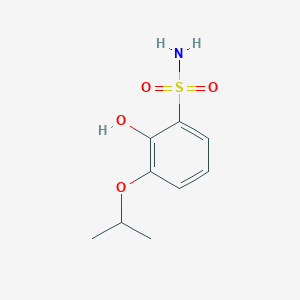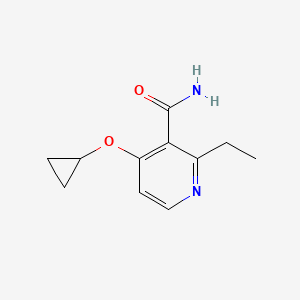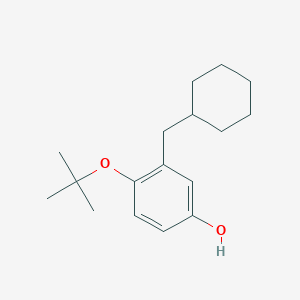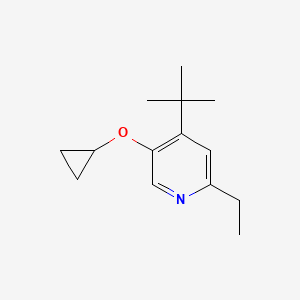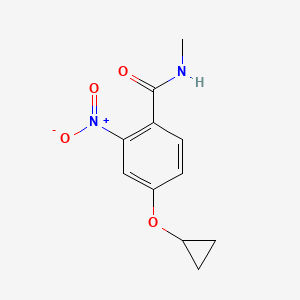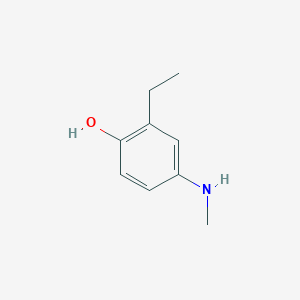
2-Ethyl-4-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(methylamino)phenol, also known as N-Methyltyramine, is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol and is characterized by the presence of an ethyl group and a methylamino group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of N-methyltyramine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Ethyl-4-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter and its effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. It is known to act as a neurotransmitter, influencing the release and uptake of other neurotransmitters in the brain. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
2-Ethyl-4-(methylamino)phenol can be compared with other similar compounds, such as:
Tyramine: A naturally occurring monoamine compound that acts as a neurotransmitter.
Dopamine: A neurotransmitter involved in reward and pleasure mechanisms in the brain.
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-ethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(10-2)4-5-9(7)11/h4-6,10-11H,3H2,1-2H3 |
InChI Key |
YJRCHJFUCDTGAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


